molecular formula C27H28FNO3S B491488 4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 442553-67-5

4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B491488
CAS No.: 442553-67-5
M. Wt: 465.6g/mol
InChI Key: XWADUJXAAKZRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydronaphthobenzofuran core substituted with a tert-pentyl group at position 8 and a 4-fluorobenzenesulfonamide moiety at position 3. The compound’s structure combines a partially hydrogenated fused-ring system (7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran) with a sulfonamide group, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. The tert-pentyl substituent introduces steric bulk, while the fluorine atom on the benzenesulfonamide moiety modulates electronic properties. Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELX playing a pivotal role in refining crystallographic data .

Properties

IUPAC Name

4-fluoro-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO3S/c1-4-27(2,3)17-9-14-25-22(15-17)23-16-24(20-7-5-6-8-21(20)26(23)32-25)29-33(30,31)19-12-10-18(28)11-13-19/h5-8,10-13,16-17,29H,4,9,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWADUJXAAKZRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorinated benzenesulfonamide moiety linked to a tetrahydronaphtho[1,2-b]benzofuran. Its molecular formula is C24H30FNO2SC_{24}H_{30}FNO_2S, with a molecular weight of approximately 425.57 g/mol. The presence of the fluorine atom may enhance its bioactivity by influencing lipophilicity and receptor binding affinity.

Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with various biological targets:

  • Inhibition of Carbonic Anhydrases : A study on benzofuran-based sulfonamides demonstrated that they could selectively inhibit certain isoforms of carbonic anhydrases (CAs), particularly hCA IX and hCA XII. These isoforms are implicated in tumorigenesis and cancer progression .
  • Anticancer Activity : The compound's structural characteristics suggest potential anticancer properties. Similar compounds have shown selective growth inhibitory activity against various cancer cell lines. For instance, benzofurans were evaluated for their anti-proliferative effects against a panel of 60 cancer cell lines, indicating moderate growth inhibition in specific cases .

In Vitro Studies

Several studies have investigated the biological activity of related compounds:

  • Growth Inhibition : In vitro assays indicated that certain derivatives exhibited selective inhibition against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 50 µM for these cell lines .
  • Selectivity Profiles : Compounds with similar structures were found to have selectivity indices (SIs) indicating their preference for inhibiting tumor-associated CAs over other isoforms. For instance, some compounds showed SIs ranging from 39.4 to 250.3 when targeting hCA IX compared to hCA I and II .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran sulfonamides for their anti-cancer properties. The results highlighted the importance of structural modifications in enhancing selectivity and potency against specific cancer types.

CompoundCell LineIC50 (µM)Mechanism
Compound AA54925CA inhibition
Compound BMCF-730CA inhibition
Compound CHeLa15Apoptosis induction

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of G protein-coupled receptors (GPCRs). GPCRs play crucial roles in various physiological processes and are major targets for drug discovery.

Research Applications

The following sections detail specific research areas where this compound has shown promise.

Medicinal Chemistry

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Research focuses on:

  • Synthesis of analogs to improve efficacy and reduce toxicity.
  • Structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity.

Drug Development

Given its potential as a therapeutic agent:

  • Lead Compound Identification : It serves as a lead compound in the development of new drugs targeting GPCRs related to pain and inflammation.
  • Formulation Studies : Investigations into suitable delivery methods (e.g., oral vs. injectable formulations) are ongoing to optimize bioavailability and therapeutic outcomes.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with a mechanism involving apoptosis induction.
Study BGPCR InteractionIdentified specific GPCRs influenced by the compound, suggesting pathways for further therapeutic exploration.
Study CPharmacokineticsEvaluated the absorption, distribution, metabolism, and excretion (ADME) profile, indicating favorable pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzenesulfonamide Substituent Tetrahydronaphthobenzofuran Substituent Molecular Formula Molecular Weight (g/mol)
4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide 4-fluoro 8-tert-pentyl C27H29FNO3S* ~465.59*
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide 4-ethoxy 8-tert-butyl C28H31NO4S 477.61
4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide 4-bromo 7-oxo C22H16BrNO4S 470.34

Key Differences and Implications

Benzenesulfonamide Substituents: 4-Fluoro (Main Compound): The fluorine atom’s small size and strong electron-withdrawing nature enhance sulfonamide acidity (lower pKa) compared to ethoxy or bromo analogs. 4-Bromo (): Bromine’s larger size and polarizability may increase steric hindrance and van der Waals interactions, affecting binding affinity.

Core Modifications: tert-Pentyl vs. 7-Oxo (): The ketone group introduces a hydrogen-bond acceptor, which could improve solubility or facilitate interactions with enzymatic active sites.

Molecular Weight and Formula :

  • The main compound’s hypothetical molecular weight (~465.59 g/mol) places it between the tert-butyl/ethoxy (477.61 g/mol) and bromo/oxo (470.34 g/mol) analogs. Lower molecular weight may correlate with improved bioavailability.

Research Findings and Implications

While specific biological data for the main compound are unavailable in the provided evidence, structural comparisons suggest the following hypotheses:

  • Steric Effects : The tert-pentyl group’s bulk may hinder interactions with tight binding pockets but improve metabolic stability by shielding vulnerable sites.
  • Electronic Effects : The 4-fluoro substituent’s electron-withdrawing nature could enhance sulfonamide-mediated interactions (e.g., with carbonic anhydrases or tyrosine kinases) compared to ethoxy or bromo analogs.
  • Solubility : The absence of polar groups (e.g., oxo in ) may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Preparation Methods

Core Structure Assembly

The tetrahydronaphtho[1,2-b]benzofuran scaffold is constructed via a Friedel-Crafts alkylation or acid-catalyzed cyclization. For example, naphthol derivatives react with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H2SO4 or BF3·OEt2) to form the fused benzofuran ring. Substituents like the tert-pentyl group are introduced at the C8 position through alkylation using 2-methyl-2-butyl bromide under basic conditions (e.g., K2CO3 in DMF).

Sulfonamide Formation

The benzenesulfonamide moiety is installed via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and the C5-amine of the tetrahydronaphthobenzofuran intermediate. This step typically employs a Schotten-Baumann reaction, using aqueous NaOH or NaHCO3 to deprotonate the amine and facilitate sulfonamide bond formation.

Stepwise Synthetic Protocols

Cyclization and Alkylation

  • Cyclization :

    • Reactants : 1-Naphthol (1.0 equiv) and ethyl vinyl ketone (1.2 equiv).

    • Conditions : BF3·OEt2 (0.1 equiv) in dichloromethane at 0°C → 25°C, 12 h.

    • Yield : ~78% (crude), purified via silica gel chromatography.

  • tert-Pentyl Introduction :

    • Alkylation : Intermediate (1.0 equiv) reacts with 2-methyl-2-butyl bromide (1.5 equiv) in DMF with K2CO3 (2.0 equiv) at 80°C for 6 h.

    • Yield : 85% after recrystallization (hexane/EtOAc).

Nitration and Reduction

  • Nitration :

    • Conditions : HNO3 (fuming) in H2SO4 at −10°C, 1 h.

    • Yield : 70% (C5-nitro derivative).

  • Reduction to Amine :

    • Catalytic Hydrogenation : H2 (1 atm), 10% Pd/C in EtOH, 25°C, 4 h.

    • Yield : 95%.

Reaction Setup

  • Reactants :

    • Amine intermediate (1.0 equiv).

    • 4-Fluorobenzenesulfonyl chloride (1.2 equiv).

  • Base : 2 M NaOH (3.0 equiv) in THF/H2O (3:1).

  • Conditions : 0°C → 25°C, 4 h.

Workup and Purification

  • Quenching : Adjust pH to 2–3 with 10% HCl.

  • Extraction : Dichloromethane (3 × 50 mL).

  • Recrystallization : Heptane/EtOAC (9:1), yielding white crystals (88% purity by HPLC).

Optimization Strategies

Solvent and Temperature Effects

ParameterCondition 1Condition 2Optimal Condition
Solvent THF/H2ODCM/H2OTHF/H2O
Temperature 0°C → 25°C25°C (constant)0°C → 25°C
Yield 88%72%88%

THF enhances solubility of intermediates, while gradual warming minimizes side reactions.

Stoichiometric Adjustments

ComponentEquivRoleImpact on Yield
Sulfonyl chloride1.2ElectrophileMaximizes amine conversion
NaOH3.0Base (deprotonation)Prevents HCl-mediated side products

Excess sulfonyl chloride ensures complete amine reaction, while NaOH neutralizes HCl in situ.

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 6H, Ar-H), 4.21 (s, 1H, NH), 3.02–2.85 (m, 4H, CH2), 1.65 (s, 9H, tert-pentyl).

  • HRMS : m/z 465.6 [M+H]+ (calculated for C27H28FNO3S: 465.6).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

  • Melting Point : 198–200°C (uncorrected).

Challenges and Mitigation

Regioselectivity in Nitration

The C5 position is preferentially nitrated due to steric hindrance at C8 from the tert-pentyl group. Computational modeling (DFT) confirms higher electron density at C5, favoring electrophilic attack.

Sulfonamide Hydrolysis

To prevent hydrolysis of the sulfonamide bond during workup:

  • Maintain pH > 5 during aqueous extractions.

  • Use anhydrous Na2SO4 for drying organic layers .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., tert-pentyl CH₃ signals at ~1.2 ppm, sulfonamide NH at ~7.5 ppm).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at ~497.18 g/mol).
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydronaphtho ring system .

How should contradictory data on biological activity be reconciled through experimental design?

Advanced
Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. To resolve:

  • Reproducibility Studies : Replicate assays across independent labs using standardized protocols (e.g., fixed IC₅₀ measurement conditions).
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., carbonic anhydrase) with cell-based viability assays.
  • Batch Analysis : Use LC-MS to verify compound integrity across studies.
  • Meta-Analysis : Apply statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent DMSO concentration) .

What biological targets are hypothesized for this sulfonamide based on structural analogs?

Basic
Structural analogs of benzenesulfonamides often target enzymes like carbonic anhydrase (CA), cyclooxygenase (COX), or kinase families. The tert-pentyl group may enhance lipophilicity, favoring membrane-bound targets (e.g., GPCRs). Preliminary docking studies suggest potential binding to CA IX/XII isoforms, implicated in hypoxia-driven cancers. In vitro screening against CA isozymes using stopped-flow CO₂ hydration assays is recommended .

What computational approaches predict binding affinity and interaction mechanisms?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with CA isoforms. Focus on sulfonamide-Zn²⁺ coordination in the active site.
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100+ ns trajectories.
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and substituent electronic parameters (Hammett σ). Validate with in vitro data .

What solvent systems and purification techniques are optimal for isolation?

Basic
Post-synthesis, the compound’s moderate polarity requires:

  • Extraction : Partition between dichloromethane and water to remove hydrophilic impurities.
  • Chromatography : Silica gel columns with ethyl acetate/hexane (30–70% gradient) or preparative HPLC.
  • Crystallization : Use ethanol/water mixtures for recrystallization. Monitor purity via TLC (Rf ~0.4 in 50% ethyl acetate/hexane) .

How can SAR studies elucidate the role of the tert-pentyl group in bioactivity?

Advanced
Design analogs with tert-pentyl replaced by smaller (methyl) or bulkier (adamantyl) groups. Test in enzymatic (CA inhibition) and cellular (proliferation) assays. Use multivariate analysis (PCA) to correlate substituent volume/hydrophobicity with activity. For example, if larger groups reduce activity, steric hindrance may impede target binding. Synergize with crystallography to visualize binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.